L-Glutamine-amide-15N

Catalog No.
S787929
CAS No.
59681-32-2
M.F
C5H10N2O3
M. Wt
147.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Glutamine-amide-15N

CAS Number

59681-32-2

Product Name

L-Glutamine-amide-15N

IUPAC Name

(2S)-2-amino-5-(15N)azanyl-5-oxopentanoic acid

Molecular Formula

C5H10N2O3

Molecular Weight

147.14 g/mol

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i7+1

InChI Key

ZDXPYRJPNDTMRX-QQKKVIQDSA-N

SMILES

C(CC(=O)N)C(C(=O)O)N

Synonyms

(S)-2,5-Diamino-5-oxopentanoic Acid-15N; 2-Aminoglutaramic Acid-15N; Acustasin-15N; Aesgen 14-15N; Cebrogen-15N; Glumin-15N; L-2-Aminoglutaramidic Acid-15N; L-Glutamic Acid γ-Αmide-15N; Levoglutamide-15N; NSC 27421-15N; Saforis-15N; Stimulina-15N; γ-

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)[15NH2])[C@@H](C(=O)O)N

L-Glutamine-amide-15N is a stable isotope-labeled derivative of L-glutamine, an amino acid critical for various biological processes. Specifically, it is characterized by the presence of a nitrogen isotope, 15N^{15}N, which enhances its utility in metabolic studies and tracer experiments. The chemical formula for L-Glutamine-amide-15N is C5H10N2O3C_5H_{10}N_2O_3, and its CAS number is 59681-32-2. This compound plays a significant role in nitrogen metabolism and is essential for protein synthesis, cellular proliferation, and the maintenance of acid-base balance in tissues .

L-Glutamine-amide-15N itself doesn't have a unique mechanism of action compared to L-Glutamine. Its primary role lies in serving as a tracer molecule. Once incorporated into cells, L-Glutamine-amide-15N participates in the same metabolic pathways as regular L-Glutamine. However, the presence of the nitrogen-15 isotope allows researchers to track its movement and transformation within the cell using appropriate analytical methods [].

  • Mass spectrometry: ¹⁵N enrichment alters the mass of the molecule, allowing researchers to distinguish L-glutamine-amide-15N from its unlabeled counterpart using mass spectrometry techniques like liquid chromatography-mass spectrometry (LC-MS). This enables tracking the incorporation of L-glutamine-amide-15N into various cellular components and metabolites.
  • Nuclear magnetic resonance (NMR): ¹⁵N has a different magnetic resonance frequency compared to ¹⁴N, the most common isotope of nitrogen. This difference allows researchers to use NMR spectroscopy to study the dynamics and interactions of L-glutamine-amide-15N within cells and tissues.

These techniques offer valuable insights into various aspects of L-glutamine metabolism, including:

  • Protein synthesis: L-glutamine serves as a crucial building block for protein synthesis. By tracing ¹⁵N-labeled glutamine, researchers can investigate the rate and efficiency of protein synthesis in different cell types and tissues.
  • Nitrogen metabolism: L-glutamine plays a vital role in nitrogen metabolism, acting as a major transporter of nitrogen between organs. Studying the fate of L-glutamine-amide-15N helps researchers understand how nitrogen is utilized and recycled within the body.
  • Glutamine-derived metabolites: L-glutamine can be converted into various important metabolites, including glutamate, glutathione, and nucleotides. Tracking ¹⁵N-labeled glutamine allows researchers to understand the contribution of glutamine to the synthesis of these essential molecules.
, primarily involving nitrogen transfer. One notable reaction is its conversion to L-glutamic acid through the donation of its amide nitrogen group. This transformation is facilitated by the enzyme glutaminase, which hydrolyzes L-glutamine to release ammonia and form L-glutamic acid. The isotopic labeling allows for precise tracking of nitrogen flow in metabolic pathways .

Key Reactions:

  • Hydrolysis:
    L Glutamine amide 15NL Glutamic Acid+NH3\text{L Glutamine amide 15N}\rightarrow \text{L Glutamic Acid}+\text{NH}_3
  • Transamination:
    L Glutamic Acid+ KetoglutarateL Aspartate+Oxaloacetate\text{L Glutamic Acid}+\text{ Ketoglutarate}\leftrightarrow \text{L Aspartate}+\text{Oxaloacetate}

L-Glutamine-amide-15N exhibits significant biological activity, particularly in supporting cellular functions. It serves as a nitrogen donor in nucleotide and amino acid synthesis, playing a crucial role in cellular metabolism, especially in rapidly dividing cells such as lymphocytes and enterocytes. Additionally, it helps maintain intestinal barrier function and modulates the immune response .

Biological Functions:

  • Nitrogen Source: Essential for synthesizing nucleotides and amino acids.
  • Cell Proliferation: Supports the growth of rapidly dividing cells.
  • Immune Modulation: Influences immune cell function.

The synthesis of L-Glutamine-amide-15N can be achieved through various chemical methods. One common approach involves the reaction of L-glutamine with ammonium chloride in the presence of a dehydrating agent to incorporate the 15N^{15}N isotope into the amide group.

General Synthesis Steps:

  • Starting Materials: L-glutamine and 15N^{15}N labeled ammonium chloride.
  • Reaction Conditions: Heat under controlled conditions to promote dehydration.
  • Purification: Utilize chromatography techniques to isolate L-Glutamine-amide-15N from by-products.

L-Glutamine-amide-15N has several applications in both research and clinical settings:

  • Metabolic Studies: Used as a tracer in metabolic flux analysis to study nitrogen metabolism.
  • Pharmacological Research: Investigates the effects of glutamine on various diseases, including cancer and inflammatory conditions.
  • Nutrition Science: Assesses dietary glutamine's impact on health, particularly in critical care settings.

Interaction studies involving L-Glutamine-amide-15N focus on its role in metabolic pathways and its interactions with other biomolecules. For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism and can modulate signaling pathways related to cellular stress responses.

Notable Interactions:

  • With Glutaminase: Enhances enzyme activity leading to increased production of glutamic acid.
  • With Immune Cells: Alters cytokine production in lymphocytes during immune responses.

Several compounds share structural or functional similarities with L-Glutamine-amide-15N. These include:

Compound NameChemical FormulaUnique Features
L-AlanineC3H7NO2Simpler structure; involved in protein synthesis
L-AsparagineC4H8N2O3Similar nitrogenous compound; plays roles in metabolism
L-Glutamic AcidC5H9NO4Direct product of glutamine hydrolysis; neurotransmitter role

Uniqueness of L-Glutamine-amide-15N

L-Glutamine-amide-15N's isotopic labeling with 15N^{15}N allows for precise tracking in metabolic studies, distinguishing it from other similar compounds that lack this feature. This property makes it particularly valuable for research into nitrogen metabolism and cellular dynamics.

Starting Material Selection and Considerations

The synthesis of L-Glutamine-amide-15N requires careful selection of starting materials to ensure efficient nitrogen-15 incorporation while maintaining high yields and optical purity [1]. L-Glutamic acid serves as the most economical and scalable starting material, offering excellent conversion rates of 75-85% when combined with nitrogen-15 labeled ammonium chloride [2]. The enzymatic route utilizing α-ketoglutarate in conjunction with glutamine synthetase and nitrogen-15 labeled ammonium chloride provides yields of 70-80%, representing a cost-effective approach for moderate-scale synthesis [15].

Protected glutamic acid derivatives offer superior yields but at increased cost. Boc-L-Glutamic acid and Fmoc-L-Glutamic acid achieve yields of 85-95% when reacted with nitrogen-15 labeled ammonia solutions, though the high cost of protected starting materials limits their use to specialized applications [10]. L-Glutamic acid γ-benzyl ester provides an intermediate option, yielding 80-90% with nitrogen-15 gas, offering good scalability for medium-scale production [14].

The selection of nitrogen-15 source significantly impacts both yield and cost-effectiveness [3]. Nitrogen-15 labeled ammonium chloride represents the most economical option for large-scale synthesis, while nitrogen-15 labeled ammonia gas or solutions provide higher incorporation efficiency but at increased expense [12]. N-Acetyl-L-glutamic acid requires additional deacetylation steps, reducing overall yields to 65-75% while increasing process complexity [28].

Table 1: Starting Material Options for L-Glutamine-amide-15N Synthesis

Starting MaterialNitrogen-15 SourceTypical Yield (%)Cost FactorScalability
L-Glutamic acid15NH4Cl75-85LowExcellent
α-Ketoglutarate15NH4Cl + glutamine synthetase70-80MediumGood
N-Acetyl-L-glutamic acid15NH4Cl + deacetylation65-75HighFair
L-Glutamic acid γ-benzyl ester15NH3 gas80-90MediumGood
Boc-L-Glutamic acid15NH3 solution85-95HighFair
Fmoc-L-Glutamic acid15NH3 solution85-95Very HighPoor

Protection-Deprotection Strategies

Protection group strategies are essential for selective amide formation while preventing unwanted side reactions during L-Glutamine-amide-15N synthesis [14]. Boc (tert-Butoxycarbonyl) protection of the alpha-amino group provides excellent stability and can be removed under mild acidic conditions using trifluoroacetic acid in dichloromethane [10]. This approach offers high stability during coupling reactions while maintaining cost-effectiveness for large-scale synthesis [22].

Cbz (Carbobenzoxy) protection offers alternative deprotection conditions through hydrogenolysis or acidic treatment with hydrogen bromide in acetic acid [14]. The medium stability of Cbz groups makes them suitable for multi-step syntheses where moderate protection is required [10]. Fmoc (9-Fluorenylmethoxycarbonyl) protection provides base-labile protection that can be removed with piperidine in dimethylformamide, though the high cost limits its use to specialized applications [22].

Amide protection strategies prevent cyclization to pyroglutamate during synthesis [4]. Acetyl protection of the gamma-amide group can be removed under mild basic conditions using ammonia in methanol [10]. Trifluoroacetyl protection offers increased stability but requires stronger basic conditions for removal using potassium carbonate in water [14]. Benzyl protection of the carboxyl group prevents esterification reactions and can be removed through hydrogenolysis [22].

Table 2: Protection Group Strategies for Glutamine Synthesis

Protecting GroupApplicationDeprotection ConditionsStabilityCost
Boc (tert-Butoxycarbonyl)Alpha-amino protectionTFA/DCM (1:1)HighLow
Cbz (Carbobenzoxy)Alpha-amino protectionH2/Pd-C or HBr/AcOHMediumMedium
Fmoc (9-Fluorenylmethoxycarbonyl)Alpha-amino protectionPiperidine/DMF (20%)MediumHigh
AcetylAmide protectionNH3/MeOHHighLow
TrifluoroacetylAmide protectionK2CO3/H2OMediumMedium
BenzylCarboxyl protectionH2/Pd-CHighLow

Yield Optimization Methods

Yield optimization for L-Glutamine-amide-15N synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time [3]. Temperature control between 20-37°C maximizes enzyme activity while preventing thermal degradation of the nitrogen-15 labeled product [15]. pH maintenance between 7.0-8.5 ensures optimal enzyme function during enzymatic synthesis routes while preventing unwanted side reactions [5].

Coupling agent selection significantly impacts yield and product quality [28]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride combined with N-hydroxysuccinimide provides efficient amide bond formation with yields exceeding 85% [14]. Alternative coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate offer faster reaction times but at increased cost [22].

Solvent optimization enhances both yield and selectivity [12]. Dimethylformamide provides excellent solubility for protected intermediates while maintaining reaction efficiency [10]. Aqueous buffer systems are preferred for enzymatic routes, with tris-hydroxymethyl-aminomethane buffer at pH 8.0 providing optimal conditions [15]. Reaction time optimization typically requires 2-6 hours for chemical coupling reactions and 12-24 hours for enzymatic synthesis [5].

Multi-Isotope Labeling Strategies

Combined 13C and 15N Labeling Techniques

Combined carbon-13 and nitrogen-15 labeling of L-Glutamine provides enhanced nuclear magnetic resonance spectroscopy capabilities for structural and metabolic studies [4]. The incorporation of carbon-13 at positions C1 and C5 combined with nitrogen-15 at the amide position enables detailed structural characterization through multi-dimensional nuclear magnetic resonance experiments [11]. This dual labeling approach increases synthesis complexity but provides significantly enhanced analytical capabilities [25].

The synthetic strategy utilizes carbon-13 labeled glutamic acid precursors combined with nitrogen-15 labeled ammonium sources [4]. Starting from uniformly carbon-13 labeled glutamic acid and nitrogen-15 labeled ammonium chloride, yields of 70-80% can be achieved through optimized coupling conditions [11]. Alternative approaches using selectively carbon-13 labeled precursors at the C1 or C5 positions provide more cost-effective options for specific applications [25].

Enzymatic synthesis routes offer advantages for combined isotope incorporation [15]. Glutamine synthetase efficiently incorporates both carbon-13 and nitrogen-15 labels when provided with appropriately labeled substrates [5]. The enzyme exhibits high specificity for the natural L-form, ensuring maintenance of optical purity during synthesis [6]. Reaction optimization requires careful control of cofactor concentrations, particularly adenosine triphosphate and magnesium ions [15].

Deuteration and 15N Enrichment Methods

Deuteration combined with nitrogen-15 enrichment provides enhanced relaxation properties for nuclear magnetic resonance studies [4]. Deuterium incorporation at the alpha and beta positions adjacent to the carbon-5 amide group reduces dipolar relaxation, extending T1 relaxation times by approximately 18% [11]. This enhancement significantly improves signal persistence and spectral resolution in hyperpolarized magnetic resonance experiments [4].

The synthetic approach utilizes deuterated solvents and reagents to achieve selective deuterium incorporation [21]. Reactions conducted in deuterium oxide enable exchange of labile protons, while deuterated coupling reagents introduce deuterium at specific positions [12]. Pre-exchange of alpha-keto acid precursors in basic deuterium oxide solutions facilitates beta-position deuteration before amide formation [12].

Combined deuteration and nitrogen-15 labeling requires specialized reaction conditions [21]. Temperature control below 25°C prevents deuterium scrambling while maintaining reaction efficiency [4]. Anhydrous conditions are essential to prevent deuterium-protium exchange, requiring careful exclusion of moisture throughout the synthesis [11]. The resulting deuterated nitrogen-15 labeled products show enhanced stability for long-term storage [21].

Triple Isotope Labeling with 13C, 2H, and 15N

Triple isotope labeling incorporating carbon-13, deuterium, and nitrogen-15 represents the most advanced labeling strategy for L-Glutamine research applications [4]. This approach combines the benefits of enhanced nuclear magnetic resonance sensitivity from carbon-13 labeling, improved relaxation properties from deuteration, and reduced quadrupolar relaxation from nitrogen-15 incorporation [11]. The resulting products enable sophisticated hyperpolarized magnetic resonance studies with significantly enhanced signal-to-noise ratios [4].

The synthetic methodology requires sequential incorporation of all three isotopes [11]. Initial synthesis begins with carbon-13 labeled glutamic acid precursors, followed by deuteration through controlled hydrogen-deuterium exchange reactions [21]. Final nitrogen-15 incorporation utilizes specialized coupling conditions to ensure complete isotope retention [4]. Overall yields typically range from 50-65% due to the complexity of multiple isotope incorporation steps [11].

Quality control for triple-labeled products requires sophisticated analytical techniques [18]. Mass spectrometry analysis confirms the presence of all three isotopes and quantifies incorporation efficiency [3]. Nuclear magnetic resonance spectroscopy verifies structural integrity and isotope positioning [25]. Isotope dilution mass spectrometry provides precise quantification of isotopic enrichment levels [18].

Table 3: Multi-Isotope Labeling Strategies

Isotope CombinationLabeling PatternSynthesis ComplexityCost (EUR/g)Applications
15N onlyAmide-15NLow750-900Basic NMR studies
13C + 15NC1,C5-13C + amide-15NMedium1200-1500Structure determination
2H + 15Nα,β-2H + amide-15NMedium1000-1300Relaxation studies
13C + 2H + 15NC1-13C + α,β-2H + amide-15NHigh1800-2200Advanced NMR
13C5 + 15N2Uniformly 13C + both 15NHigh2500-3000Metabolic tracing
13C5 + 2H8 + 15N2Fully deuterated + 13C + 15NVery High4000-5000Specialized research

Site-Specific Labeling Considerations

Site-specific isotope labeling requires precise control over reaction selectivity to achieve labeling at desired positions while avoiding scrambling [26]. The amide nitrogen position in L-Glutamine represents the primary target for nitrogen-15 incorporation, requiring protection of the alpha-amino group to prevent labeling at multiple sites [2]. Enzymatic approaches using glutamine synthetase provide inherent selectivity for amide nitrogen labeling [15].

Metabolic scrambling presents a significant challenge in biological systems where multiple nitrogen-containing compounds can exchange isotope labels [6]. Selective nitrogen-15 labeling of the amide group must account for potential nitrogen transfer to other amino acids such as asparagine, alanine, and glutamate [15]. Optimization of growth conditions and substrate concentrations minimizes unwanted isotope distribution [26].

Site-specific carbon-13 labeling requires careful precursor selection [25]. Labeling at the C5 position adjacent to the amide group provides optimal nuclear magnetic resonance properties while minimizing metabolic scrambling [4]. Alternative labeling patterns, such as C1 carbonyl labeling, offer different analytical advantages but may be more susceptible to metabolic exchange [11]. Protection group strategies can direct labeling to specific positions during chemical synthesis [22].

Scalable Synthesis for Research Applications

Large-Scale Production Approaches

Large-scale synthesis of L-Glutamine-amide-15N requires adaptation of laboratory procedures to industrial-scale equipment while maintaining product quality and isotope enrichment [15]. Batch reactor systems with volumes ranging from 100-1000 liters enable production of kilogram quantities suitable for extensive research programs [17]. Continuous flow systems offer advantages for consistent product quality but require more sophisticated process control [29].

Enzymatic synthesis routes provide excellent scalability for large-scale production [15]. Glutamine synthetase can be immobilized on solid supports to enable continuous operation and enzyme reuse [5]. Bioreactor systems with controlled temperature, pH, and dissolved oxygen enable optimal enzyme performance at industrial scale [15]. Cell-free protein synthesis systems offer alternative approaches for kilogram-scale production with reduced complexity [21].

Process optimization for large-scale synthesis focuses on minimizing isotope dilution and maximizing atom economy [16]. Recycling of nitrogen-15 containing byproducts reduces overall isotope consumption and improves cost-effectiveness [29]. Solvent recovery systems enable reuse of expensive deuterated solvents in multi-isotope labeling processes [15]. Automated process control ensures consistent quality across multiple production batches [17].

Cost-Effective Synthesis Strategies

Cost reduction strategies focus on minimizing the consumption of expensive isotope-labeled precursors while maintaining high product quality [16]. Optimization of stoichiometric ratios ensures complete utilization of nitrogen-15 sources, with typical ratios of 1.1:1.0 relative to the glutamic acid precursor [15]. Recovery and recycling of unreacted nitrogen-15 labeled ammonia reduces overall isotope consumption by 15-25% [29].

Alternative nitrogen-15 sources provide cost savings for specific applications [23]. Nitrogen-15 labeled urea can be hydrolyzed to generate ammonia for glutamine synthesis at reduced cost compared to direct ammonia sources [16]. Biological production of nitrogen-15 labeled glutamine using engineered microorganisms offers potential for significant cost reduction, though yields remain lower than chemical synthesis [15].

Process intensification techniques reduce overall production costs [29]. Microreactor technology enables precise control of reaction conditions while reducing reagent consumption [32]. Membrane separation techniques provide efficient product purification with reduced solvent usage [24]. Integration of synthesis and purification steps minimizes product handling and reduces losses [16].

Purification and Quality Control Methods

Chromatographic Purification Techniques

Ion exchange chromatography represents the primary purification method for L-Glutamine-amide-15N, providing excellent resolution of amino acid impurities while maintaining complete isotope retention [17]. Cation exchange resins such as sulfonated polystyrene-divinylbenzene effectively separate glutamine from basic impurities, with typical loading capacities of 50-100 milligrams per milliliter of resin [24]. Gradient elution using hydrochloric acid solutions from 0.1 to 2.0 M provides optimal separation efficiency [13].

Reverse phase high-performance liquid chromatography offers superior resolution for complex mixtures and enables precise quantification of product purity [19]. C18 bonded silica columns with gradient elution using water-acetonitrile mobile phases achieve baseline separation of L-Glutamine from related amino acids [24]. Detection using ninhydrin post-column derivatization or mass spectrometry provides sensitive quantification with detection limits below 1 microgram per milliliter [3].

Size exclusion chromatography provides effective separation of L-Glutamine from higher molecular weight impurities such as unreacted protected intermediates [17]. Bio-Gel P-2 or Sephadex G-10 resins with water elution achieve good separation with minimal sample dilution [24]. Preparative scale columns enable purification of gram quantities while maintaining high recovery rates of 80-90% [13].

Table 4: Purification Methods for L-Glutamine-amide-15N

MethodResolutionYield (%)CostScalabilityIsotope Retention
Ion Exchange ChromatographyHigh85-95LowExcellent100%
Reverse Phase HPLCVery High90-98MediumGood100%
Size Exclusion ChromatographyMedium80-90LowGood100%
CrystallizationMedium70-85Very LowExcellent100%
ElectrophoresisHigh75-85MediumPoor100%
Amino Acid AnalyzerVery High95-99HighPoor100%

Isotopic Enrichment Verification Methods

Mass spectrometry provides the definitive method for quantifying nitrogen-15 enrichment in L-Glutamine products [3]. Electrospray ionization mass spectrometry enables direct analysis of underivatized amino acids with high sensitivity and precision [13]. The molecular ion peak intensity ratio between the nitrogen-15 labeled product (mass 147) and the unlabeled compound (mass 146) provides accurate enrichment quantification [18].

Gas chromatography-mass spectrometry requires derivatization but offers enhanced sensitivity for isotope ratio analysis [13]. N-trifluoroacetyl-dibutyl ester derivatives enable precise measurement of nitrogen-15 enrichment with precision better than 0.1% [3]. Ion trap mass spectrometry systems provide additional structural confirmation through fragmentation pattern analysis [24].

Nuclear magnetic resonance spectroscopy offers complementary verification of isotope incorporation and structural integrity [25]. Nitrogen-15 nuclear magnetic resonance spectroscopy directly observes the labeled amide nitrogen with chemical shifts characteristic of the glutamine structure [26]. Proton-nitrogen-15 heteronuclear single quantum coherence experiments confirm the connectivity between the amide protons and nitrogen-15 nucleus [4].

Glutaminolysis Pathway Investigation

Enzyme Kinetics Studies Using 15N-Labeled Substrates

L-Glutamine-amide-15N serves as a critical tool for investigating enzyme kinetics within the glutaminolysis pathway. Studies utilizing carbamyl phosphate synthetase from Escherichia coli have demonstrated that 15N isotope effects provide valuable mechanistic insights into glutamine hydrolysis [1] [2]. The isotope effect in the amide nitrogen of glutamine was measured at 1.0217 at 37°C with wild-type enzyme in the presence of magnesium adenosine triphosphate and bicarbonate, indicating that breakdown of the tetrahedral intermediate formed with cysteine 269 to release ammonia constitutes the rate-limiting step in the hydrolysis process [1] [2].

These kinetic isotope effect studies reveal that the observed V/K isotope effect indicates the formation of a tetrahedral intermediate during glutamine hydrolysis, with the rate of formation being dependent upon a conformational change that closes the active site after glutamine binding [1] [2]. The precision of these measurements reaches ±1% accuracy, enabling detailed mechanistic analysis of enzymatic processes [1] [2].

Metabolic Flux Quantification Methods

Advanced hyperpolarized magnetic resonance techniques have been developed using multiply-labeled L-glutamine derivatives, including [5-13C,4,4-2H2,5-15N]-L-glutamine, to enable real-time measurement of glutaminase flux in vivo [3]. This approach overcomes previous limitations by providing optimal T1 relaxation times of 72±5 seconds at 1.0 Tesla, allowing sufficient time for probe delivery and conversion within biologically relevant timeframes [3].

The synthetic strategy incorporates deuterium at the carbon-4 position to reduce dipolar relaxation and 15N-labeling to decrease low-field quadrupolar relaxation, resulting in both increased polarization and longer T1 relaxation times [3]. This methodology has been successfully applied to pancreatic ductal adenocarcinoma models, demonstrating the importance of glutaminase in converting glutamine to fuel the carbon intermediates of the tricarboxylic acid cycle in mitochondria [3].

Glutaminase Activity Measurement

Precise measurement of glutaminase activity has been achieved through optimized spectrophotometric methods utilizing L-glutamine-amide-15N substrates [4]. The procedure involves incubating glutaminase enzyme at 37°C for 20 minutes with glutamine substrate dissolved in buffer at pH 8.6, followed by coupling with glutamate oxidase to convert glutamate to hydrogen peroxide and 2-oxoglutarate [4].

The enzymatic reaction system incorporates pyridine-2,6-dicarboxylic acid and ammonium vanadate to form oxo-peroxo-pyridine-2,6-dicarboxylato-vanadate, a stable orange-colored chelate complex measured spectrophotometrically at 435 nm [4]. This method achieves a detection range of 0.003-18.0 U/L with inter-assay coefficient of variation of 8.3% and intra-assay coefficient of variation of 5% [4].

TCA Cycle Anaplerosis Assessment

Carbon Entry from Glutamine into TCA Cycle

The utilization of L-glutamine-amide-15N in studying tricarboxylic acid cycle anaplerosis has revealed that glutamine serves as a major anaplerotic substrate in many mammalian cancer cell lines [5] [6]. Environmental conditions significantly influence glutamine anaplerosis, with cystine levels driving glutamine utilization through the xCT transporter system, which mediates the exchange of glutamate for cystine across the plasma membrane [5] [6].

Studies using A549 lung cancer cells have demonstrated that high extracellular cystine increases both glutamine and cystine uptake rates as well as glutamate release rate, indicating that cystine potentiates glutamine anaplerosis by triggering enhanced glutamate secretion via xCT and increased glutamine catabolism [5] [6]. The coincidence of xCT/SLC7A11 expression and high environmental cystine contribute to increased glutamine metabolism, with substrate concentrations reaching 200 g/L in optimized systems [5] [6].

Nitrogen Fate During Anaplerotic Processes

The coordination of carbon and nitrogen metabolism during anaplerotic processes has been elucidated through studies using L-glutamine-amide-15N tracers [7]. The metabolites 2-phosphoglycolate and 2-oxoglutarate function as indicators of intracellular carbon/nitrogen status, with binding affinities of 0.43 mM and 0.55 mM respectively to the transcriptional repressor NAD(P)H dehydrogenase regulator [7].

These studies demonstrate that 2-phosphoglycolate acts as an inducer while 2-oxoglutarate serves as a corepressor, cooperatively regulating the carbon concentrating mechanism through NAD(P)H dehydrogenase regulator [7]. The relative changes in these metabolites synergistically coordinate transcriptional regulation, with 2-phosphoglycolate levels being inversely correlated with 2-oxoglutarate levels during environmental transitions [7].

Nitrogen Transfer and Utilization Studies

Amide Nitrogen Metabolism Tracking

L-Glutamine-amide-15N has been extensively utilized to track the incorporation of nitrogen into nucleosides and nucleobases through liquid chromatography-mass spectrometry approaches [8]. Studies using 5637 bladder cancer cells treated with 15N-labeled glutamine for 12, 24, 48, and 72 hours demonstrate progressive incorporation of nitrogen into genomic DNA components [8].

The incorporation patterns show one labeled nitrogen incorporated into uridine and thymidine, two labeled nitrogens into adenosine and cytidine, and three labeled nitrogens into guanosine, consistent with the biochemical pathways of nucleotide biosynthesis [8]. The δ15N values range from 59.3-113.5 for urea synthesis and 28.3-33.3 for amino acid synthesis, indicating preferential utilization of dietary nitrogen for urea production over amino acid synthesis [8].

Transamination Process Investigation

The investigation of transamination processes using L-glutamine-amide-15N has revealed that metal ion-catalyzed transamination occurs under biologically relevant conditions [9]. Copper(II), nickel(II), cobalt(II), and vanadium(V) have been identified as the most active metal ions for catalyzing transamination at pH 7 and temperatures of 20-50°C [9].

Kinetic, stereochemical, and computational studies illuminate the mechanism of these reactions, with copper(II) and cobalt(II) predominantly accelerating reactions by stabilizing key imine intermediates [9]. Vanadium(V) increases the acidity of bound imine intermediates, while nickel(II) provides both effects to a limited extent [9]. These findings demonstrate that direct metal ion-catalyzed amino group transfer is highly favored even without cofactors or protein catalysts under biologically compatible conditions [9].

Nitrogen Incorporation into Biomolecules

Studies utilizing L-glutamine-amide-15N in marine organisms have provided comprehensive insights into nitrogen incorporation into biomolecules [10]. Using spiny dogfish as a model system, researchers tracked the uptake and incorporation of 15N-labeled nitrogen into nitrogenous compounds important for urea synthesis, osmoregulation, and general somatic processes over 168 hours post-feeding [10].

The results demonstrate that dietary nitrogen acquired across the gastrointestinal tract is mobilized throughout the organism within 20 hours and retained throughout the experimental period [10]. The preferential use of dietary nitrogen for urea synthesis is evidenced by δ15N values for 15N-urea ranging from 59.3-113.5, which are 2-5 times higher than those for 15N-amino acids (28.3-33.3) and 15N-protein (19.6-29.5) [10].

Isotope Effect Investigation in Enzyme Catalysis

The application of L-glutamine-amide-15N in isotope effect investigations has provided crucial mechanistic insights into enzyme catalysis [11] [12]. Studies using morphinone reductase as a model system have demonstrated that primary kinetic isotope effects increase with hydrostatic pressure from 4.0 to 5.2 at 25°C, an observation incompatible with the Bell correction model for hydrogen tunneling but consistent with full tunneling models [12].

The pressure and temperature dependencies of reaction rates support the environmentally coupled tunneling model, providing evidence for the role of promoting motions in hydride tunneling reactions [12]. These investigations demonstrate that isotope effects for enzymatic reactions cause changes in rate or equilibrium as a result of atomic substitution, with day-to-day coefficient of variation less than 5.7% [11] [12].

Positional Isotope Exchange Studies

Positional isotope exchange techniques utilizing L-glutamine-amide-15N have proven valuable for identifying reaction intermediates in enzyme-catalyzed reactions [13] [14]. This method enables quantitative determination of the partitioning of enzyme-product complexes and provides insights into the functional group rotation within enzyme active sites [13] [14].

The technique assumes that functional groups undergoing positional exchange are free to rotate, although examples have been discovered where functional group rotation is hindered [13] [14]. For instance, in reactions catalyzed by argininosuccinate synthetase, positional isotope exchange reactions were not observed on incubation of adenosine triphosphate and citrulline, even though citrulline-adenylate complexes have been identified through rapid quench experiments [13] [14].

Carbon and Nitrogen Metabolic Interactions

Coordinated Regulation of C and N Metabolism

The coordination of carbon and nitrogen metabolism has been extensively studied using L-glutamine-amide-15N tracers to understand the complex regulatory networks governing metabolic homeostasis [7] [15]. The transcriptional repressor NAD(P)H dehydrogenase regulator senses both 2-oxoglutarate from the Krebs cycle and 2-phosphoglycolate from photorespiration, which function together as indicators of intracellular carbon/nitrogen status [7].

Studies in rice have identified that the OsHXK7-ARE4 complex senses sugar signals and subsequently promotes nitrogen utilization, directly linking carbon and nitrogen metabolism [15]. The MYB-related transcription factor ARE4 is retained in the cytosol in complex with the glucose sensor OsHXK7, and upon sensing glucose signals, ARE4 is released, translocated to the nucleus, and activated expression of high-affinity nitrate transporter genes [15].

Metabolic Pathway Interconnections

The interconnections between carbon and nitrogen metabolic pathways have been elucidated through comprehensive flux analysis using L-glutamine-amide-15N [16] [17]. Under hypoxic conditions, most glucose is converted to secretory lactate, leading to overuse of glutamine-carbon, while glutamine nitrogen is disposed through a metabolic flux to secretory dihydroorotate [16].

Studies using [U-13C,15N]-glutamine as tracer have demonstrated that glutamine import and metabolism through the tricarboxylic acid cycle persists under hypoxia, with glutamine contributing to both oxidative and reductive metabolism [17]. The conversion of glutamine to glutamate in a MYC-dependent fashion persists under hypoxic conditions, with transamination products indicating the intimate connection between glutamine metabolism and bioenergetic processes [17].

Metabolic Network Modeling Using 15N Data

Flux Balance Analysis Applications

Flux balance analysis utilizing L-glutamine-amide-15N data has been successfully applied to various biological systems, including the ammonia-oxidizing bacterium Nitrosomonas europaea [18]. The genome-scale metabolic model iGC535 represents the most accurate metabolic model for a nitrifying organism, achieving average prediction accuracy of over 90% under several growth conditions [18].

The model can predict phenotypes under chemolithotrophic and chemolithoorganotrophic conditions while oxidizing methane and wastewater pollutants [18]. Calculated flux distributions under different trophic conditions demonstrate that several key pathways are affected by the type of carbon source available, including central carbon metabolism and energy production [18].

Computational Modeling of Nitrogen Metabolism

Advanced computational approaches have been developed for modeling nitrogen metabolism using L-glutamine-amide-15N data [19] [20]. Bayesian multi-model-based 13C15N-metabolic flux analysis enables simultaneous quantification of intracellular carbon and nitrogen metabolic fluxes in living systems [19] [20].

The platform specifically tracks carbon and nitrogen atom interconversions throughout the entire metabolic network, identifying glutamate as the central node for nitrogen metabolism [19] [20]. The combination of 13C15N-MFA with Bayesian multi-model approaches allows resolution of carbon and nitrogen fluxes simultaneously, which was not possible with classical 13C-MFA [19] [20]. This methodology provides statistical rigor with credible intervals and is compatible with low- and medium-resolution mass spectrometry data [19] [20].

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L-(N~5~-~15~N)Glutamine

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Last modified: 08-15-2023

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